4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Pain Research TRPV1 Pharmacology Ion Channel Antagonism

This specific compound (CAS 121513-35-7) is a validated TRPV1 antagonist with a distinct species-selectivity profile (rat Ki=29.5 nM vs human IC50=1990 nM), essential for rodent pain model studies. It serves as a critical starting scaffold for SAR-driven TRPV1 antagonist optimization, enabling exploration of modality-selective pharmacology. Procurement of alternative structures risks uncharacterized biological activity and purity.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 121513-35-7
Cat. No. B038871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,4,6-trimethylphenyl)butanamide
CAS121513-35-7
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C
InChIInChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16)
InChIKeyJLSHBNHLTMDYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS 121513-35-7) – Baseline Procurement Overview and Compound Identity


4-Chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS 121513-35-7) is a synthetic N-arylbutanamide derivative with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . The compound features a 4-chlorobutyramide backbone coupled to a sterically hindered 2,4,6-trimethylphenyl (mesityl) aromatic group, a structural motif that contributes to its distinct molecular recognition profile [1]. This compound has been identified in patents and biological activity databases as a TRPV1 (transient receptor potential vanilloid-1) antagonist, placing it within the pharmacologically significant class of ion channel modulators relevant to pain and sensory neurobiology research [2].

Why Generic Substitution Fails: Procurement Risk Analysis for 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS 121513-35-7)


Within the N-arylbutanamide chemical space, structurally similar compounds exhibit widely divergent biological activity profiles and synthetic accessibility that cannot be inferred from structural similarity alone [1]. The presence and position of methyl substituents on the aryl ring dramatically alters TRPV1 antagonist potency [2]; substitution of the 4-chloro group with other halogens or replacement of the butanamide chain length produces compounds with different reactivity and pharmacokinetic characteristics [3]. Generic substitution without verification of the specific CAS registry number risks procurement of a compound with uncharacterized biological activity, inconsistent purity specifications, or missing critical quality documentation. The quantitative evidence below establishes the specific differentiation dimensions that justify procurement of this precise compound.

Product-Specific Quantitative Evidence Guide: 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS 121513-35-7) Differentiation Data


TRPV1 Antagonist Potency at Rat Dorsal Root Ganglion (DRG) Receptors: Head-to-Head Comparison with Capsazepine

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide demonstrates TRPV1 antagonist activity with an IC50 value of 1.99 ± 0.3 μM against pH 6.0-induced activation in rat dorsal root ganglion (DRG) neurons [1]. This represents an approximately 4-fold improvement in potency compared to capsazepine, a widely used reference TRPV1 antagonist, which exhibits an IC50 of 0.5 ± 0.3 μM under comparable assay conditions but with noted species-dependent variability [1]. The target compound shows activity that positions it as a moderate-potency tool compound suitable for structure-activity relationship (SAR) studies, with the advantage of a simpler synthetic route compared to more complex cinnamide-based antagonists [2].

Pain Research TRPV1 Pharmacology Ion Channel Antagonism

Species-Specific TRPV1 Antagonist Activity: Rat vs. Human Receptor Cross-Comparison

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide exhibits differential antagonist potency between rat and human TRPV1 receptors [1]. In rat TRPV1 expressed in CHO cells, the compound displays a Ki of 29.5 nM for inhibition of capsaicin-induced 45Ca2+ uptake [1]. In contrast, at human TRPV1 expressed in CHOK1 cells under low pH stimulation conditions (pH 6.0-6.3), the compound shows markedly reduced potency with an IC50 of 1990 nM [2]. This represents an approximately 67-fold difference in potency between rat and human TRPV1 under the respective assay conditions, a species-selectivity profile that distinguishes this compound from pan-species TRPV1 antagonists such as BCTC (rat IC50 = 35 nM, human IC50 ≈ comparable nM range) and SB-366791 (human IC50 = 5.7 nM, rat IC50 = 5.7 nM) [3][4].

Species Selectivity TRPV1 Pharmacology Drug Discovery

Synthetic Accessibility and Cost-Efficiency: Comparative Analysis with Cinnamide-Based TRPV1 Antagonists

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide is synthesized via a single-step acylation reaction between commercially available 4-chlorobutyryl chloride and 2,4,6-trimethylaniline under standard conditions [1]. This contrasts with structurally more complex TRPV1 antagonists such as SB-366791, which requires a multi-step synthesis involving cinnamic acid derivatives, amide coupling, and purification of intermediates [2]. The target compound is available from multiple commercial suppliers at ≥95% purity with typical research-scale pricing significantly lower than that of SB-366791 or BCTC . This synthetic simplicity translates directly to procurement advantages including shorter lead times, lower cost per gram, and greater batch-to-batch reproducibility for SAR exploration.

Medicinal Chemistry Synthetic Efficiency Procurement Economics

Acid-Sparing TRPV1 Antagonism Profile: Thermoregulatory Safety Differentiation

4-Chloro-N-(2,4,6-trimethylphenyl)butanamide belongs to the N-arylbutanamide chemotype that has been identified in patent literature as producing compounds with acid-sparing TRPV1 antagonism properties [1]. This pharmacological profile is characterized by the ability to fully antagonize capsaicin-induced TRPV1 activation while only partially inhibiting proton (acid)-induced channel activation [2]. This modality-selective antagonism has been mechanistically linked to the absence of hyperthermia in vivo, a dose-limiting adverse effect observed with non-modality-selective TRPV1 antagonists such as AMG517 and ABT-102, which elevate core body temperature by ≥1.5°C at therapeutic doses [2]. While direct in vivo thermoregulation data for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide itself are not available, its structural classification within the acid-sparing N-arylbutanamide series supports its potential as a scaffold for developing hyperthermia-free TRPV1 antagonists [1].

Thermoregulation TRPV1 Modality-Selectivity In Vivo Safety Pharmacology

Best Research and Industrial Application Scenarios for 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide (CAS 121513-35-7)


Structure-Activity Relationship (SAR) Campaigns for TRPV1 Antagonist Optimization

This compound serves as an economical starting scaffold for medicinal chemistry SAR studies aimed at optimizing TRPV1 antagonist potency and selectivity [1]. With an established baseline potency of IC50 = 1990 nM at human TRPV1 and Ki = 29.5 nM at rat TRPV1, researchers can systematically modify the 4-chloro position, butanamide chain length, or mesityl substitution pattern to explore potency enhancements. The single-step synthetic accessibility enables rapid analog generation for parallel synthesis and high-throughput screening workflows [2].

Species-Selective TRPV1 Tool Compound for Rodent Pain Models

The compound's differential potency profile (rat TRPV1 Ki = 29.5 nM vs human TRPV1 IC50 = 1990 nM) makes it particularly suitable as a species-selective pharmacological tool for rat pain models where selective antagonism of rodent TRPV1 is desired without cross-reactivity concerns at human receptors [3]. This property is valuable for target validation studies, in vivo efficacy assessments in rodent neuropathic and inflammatory pain models, and for investigating species-dependent differences in TRPV1 pharmacology [1].

Acid-Sparing TRPV1 Antagonist Scaffold Development and Thermoregulatory Safety Studies

As a representative of the N-arylbutanamide chemotype associated with acid-sparing TRPV1 antagonism, this compound serves as a starting point for developing next-generation TRPV1 antagonists that preserve proton-sensing function and avoid the hyperthermia liability observed with earlier clinical candidates [2][4]. Researchers investigating modality-selective TRPV1 pharmacology can use this scaffold to explore structure-activity relationships governing differential antagonism of capsaicin versus proton activation modes, a key determinant of thermoregulatory safety profiles [4].

Building Block for Diversity-Oriented Synthesis and Chemical Biology Probe Development

Beyond TRPV1 pharmacology, the compound's reactive 4-chloroalkyl functionality and amide linkage make it a versatile synthetic intermediate for generating diverse chemical libraries. The terminal chloro group can undergo nucleophilic substitution with amines, thiols, or alcohols to introduce additional pharmacophores, while the mesityl amide core provides a sterically constrained scaffold for exploring protein-ligand interactions in other target classes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.